![molecular formula C13H16Cl2N2 B1371707 [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride CAS No. 1185300-66-6](/img/structure/B1371707.png)
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Vue d'ensemble
Description
“[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” is a chemical compound with the molecular formula C13H16Cl2N2 . It belongs to the class of organic compounds known as amines, which are organic compounds that contain a basic nitrogen atom with a lone pair of electrons .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of a compound like “[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” would likely involve a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a methylphenyl group and a methylamine group .
Chemical Reactions Analysis
The chemical reactions of a compound like “[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” would depend on its functional groups. Amines, for example, are basic and can react with acids to form salts. They can also undergo reactions such as alkylation, acylation, and sulfonation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Applications De Recherche Scientifique
Antiproliferative Activity
This compound has been used in the synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines , which have shown significant antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .
Induction of Cell Death
The compound has been found to induce cell death in cancer cells. It activates the initiator enzyme of apoptotic cascade caspase 9, induces a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduces the expression levels of proliferating cell nuclear antigen (PCNA) .
Fluorescence Properties
Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Synthesis of Fluorinated Pyridines
The compound has been used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis of F18 Substituted Pyridines
The compound has been used in the synthesis of F18 substituted pyridines for local radiotherapy of cancer and other biological active compounds .
Synthesis of Imatinib and its Intermediates
The compound has been used in the synthesis of imatinib and two of its intermediates . Imatinib is a medication used to treat certain types of cancer .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on a compound like “[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” could include exploring its potential uses in various fields, such as medicine, materials science, or environmental science. This could involve studying its properties, developing new methods for its synthesis, or investigating its mechanism of action .
Propriétés
IUPAC Name |
(2-methylphenyl)-pyridin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11;;/h2-9,13H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGXZKIFXHVRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





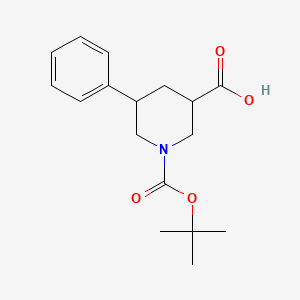
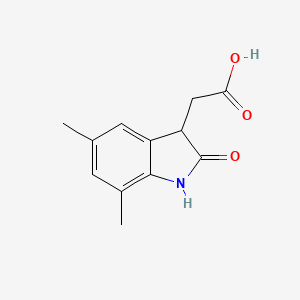

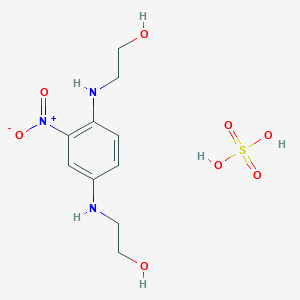
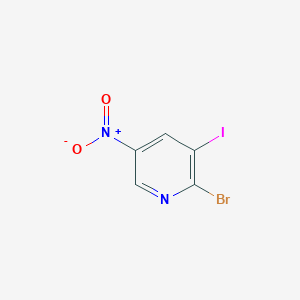

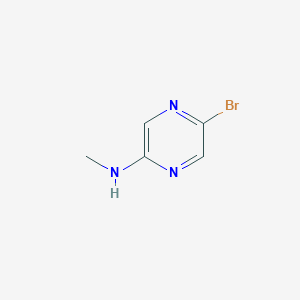
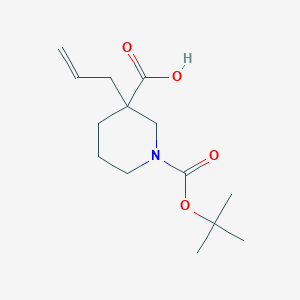
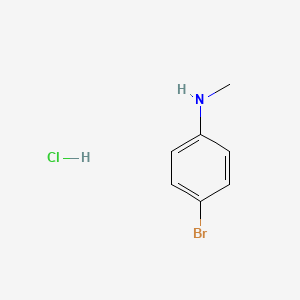
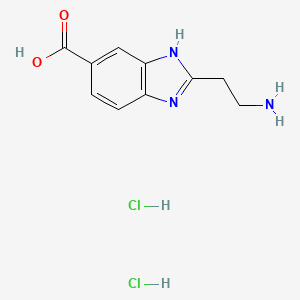
![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)
![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)